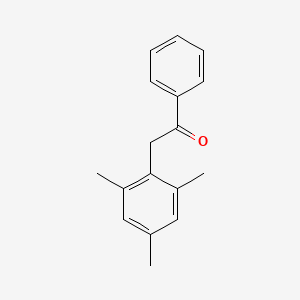![molecular formula C28H20N2O4S3 B13988333 1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] CAS No. 40939-82-0](/img/structure/B13988333.png)
1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] is a complex organic compound with the molecular formula C28H20N2O4S3 and a molecular weight of 544.676 . It is known for its unique structure, which includes isothiocyanate groups and a sulfonyl linkage, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] involves multiple steps. One common method includes the reaction of amines with phenyl isothiocyanate under mild conditions and nitrogen protection . This reaction is typically carried out in dimethylbenzene as a solvent, yielding high purity and efficiency . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups into amines.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] involves its isothiocyanate groups, which can react with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to inhibit enzymes like ALDH, affecting cellular processes and potentially leading to anticancer effects . The sulfonyl linkage also contributes to its stability and reactivity in various chemical environments.
Comparison with Similar Compounds
Similar compounds include other isothiocyanates such as 1-(isothiocyanatomethyl)-4-phenylbenzene and 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene . Compared to these, 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] is unique due to its sulfonyl linkage, which enhances its stability and reactivity . This makes it particularly valuable in applications requiring robust and reactive compounds.
Properties
CAS No. |
40939-82-0 |
|---|---|
Molecular Formula |
C28H20N2O4S3 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-isothiocyanato-4-[3-isothiocyanato-4-(3-methylphenoxy)phenyl]sulfonyl-1-(3-methylphenoxy)benzene |
InChI |
InChI=1S/C28H20N2O4S3/c1-19-5-3-7-21(13-19)33-27-11-9-23(15-25(27)29-17-35)37(31,32)24-10-12-28(26(16-24)30-18-36)34-22-8-4-6-20(2)14-22/h3-16H,1-2H3 |
InChI Key |
OCXQTWOSQFDQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=CC(=C4)C)N=C=S)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


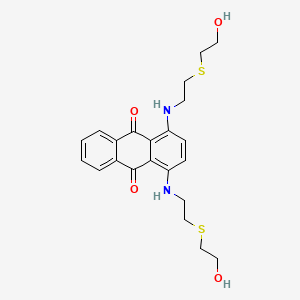
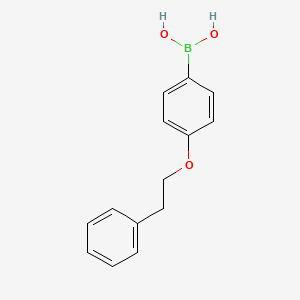
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)

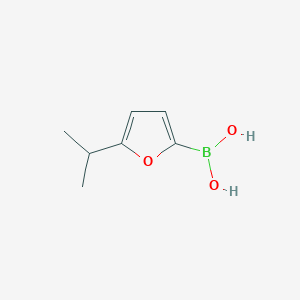
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)

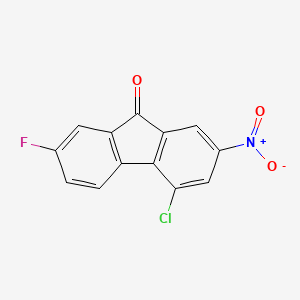
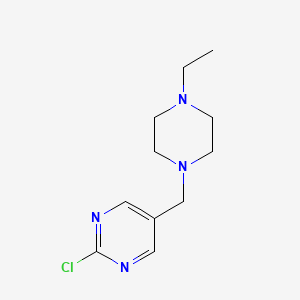

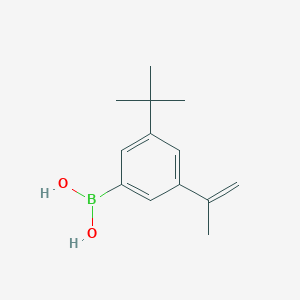
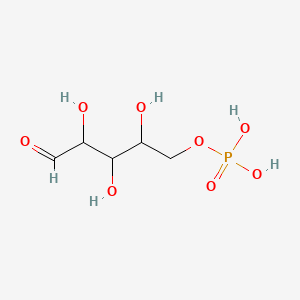
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
